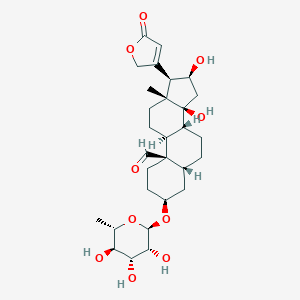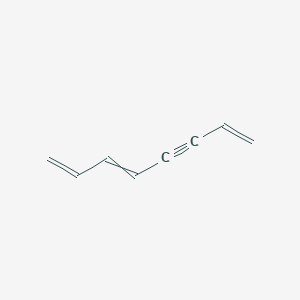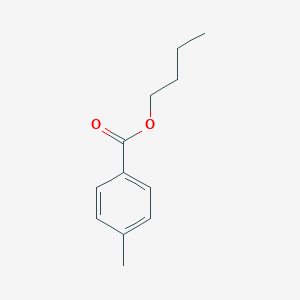
Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(1H-indol-3-yl)acetate” is an endogenous metabolite . Indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate” were not found, indole derivatives have been synthesized for various pharmacological activities . For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating cancer. They can act on various pathways involved in cancer cell proliferation and survival. For instance, some indole compounds have been shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, which is a consistent way with colchicine . This suggests that “Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate” could be explored as a potential agent for developing tubulin polymerization inhibitors, a promising approach in cancer therapy.
Antimicrobial Activity
The indole nucleus is known to possess antimicrobial properties. Indole derivatives can be synthesized and screened for various pharmacological activities, including antimicrobial action. This makes them valuable in the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern .
Neurodegenerative Diseases
Indoles play a role in cell biology and have been associated with neuroprotective effects. Research into indole derivatives could lead to breakthroughs in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by providing insights into the modulation of neurochemical pathways .
Anti-inflammatory Applications
Indole derivatives have shown promise in anti-inflammatory applications. For example, analogs of indomethacin, a nonsteroidal anti-inflammatory drug, have been synthesized with indole scaffolds and assessed for their COX-2 inhibitory activity . This indicates that “Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate” could be a candidate for developing new anti-inflammatory drugs.
Antiviral Agents
Indole derivatives have been reported to exhibit antiviral activities. They have been prepared and tested against a broad range of RNA and DNA viruses, showing inhibitory activity against influenza A and other viruses. This suggests that “Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate” could be explored for its potential as an antiviral agent .
Antidiabetic Effects
The indole nucleus is also being explored for its antidiabetic effects. By affecting insulin signaling pathways or glucose metabolism, indole derivatives could offer a new avenue for diabetes treatment .
Antioxidant Properties
Indole compounds are known to have antioxidant properties, which are crucial in protecting cells from oxidative stress. This property can be harnessed in various applications, including the prevention of diseases caused by oxidative damage .
Plant Growth Regulation
Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones. They are involved in the regulation of plant growth and development. Research into “Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate” could provide insights into its use as a plant growth regulator or in the synthesis of new agrochemicals .
Mécanisme D'action
Target of Action
Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is a derivative of indole . Indole derivatives are known to interact with multiple receptors, making them biologically active compounds . They have been used in the treatment of various disorders in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
It is mentioned that methyl 2-(1h-indol-3-yl)acetate has antitumor activity , suggesting that it may have a role in inhibiting tumor growth.
Propriétés
IUPAC Name |
methyl 2-(5-hydroxy-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)4-7-6-12-10-3-2-8(13)5-9(7)10/h2-3,5-6,12-13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPIRXLDEXTULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)





